6,7-Dimethyloctan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyloctan-4-one is an organic compound with the molecular formula C10H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its structural features, which include two methyl groups attached to the sixth and seventh carbon atoms of an octane chain, with the carbonyl group located on the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyloctan-4-one can be achieved through various organic synthesis methods. One common approach involves the aldol condensation of isobutyraldehyde with aliphatic ketones under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbon-carbon bond between the aldehyde and the ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethyloctan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products:
Oxidation: Carboxylic acids, esters
Reduction: Alcohols
Substitution: Various substituted ketones or alcohols
Scientific Research Applications
6,7-Dimethyloctan-4-one has a range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethyloctan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group in the compound can form hydrogen bonds or other interactions with active sites of enzymes, influencing their activity. Additionally, the compound may participate in metabolic pathways, undergoing biotransformation to produce active metabolites that exert biological effects.
Comparison with Similar Compounds
- 2,7-Dimethyloctan-4-one
- 3,7-Dimethyloctan-4-one
- 4,7-Dimethyloctan-4-one
Comparison: 6,7-Dimethyloctan-4-one is unique due to the specific positioning of its methyl groups and carbonyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
63596-96-3 |
---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
6,7-dimethyloctan-4-one |
InChI |
InChI=1S/C10H20O/c1-5-6-10(11)7-9(4)8(2)3/h8-9H,5-7H2,1-4H3 |
InChI Key |
IXZYMORPNPARLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.